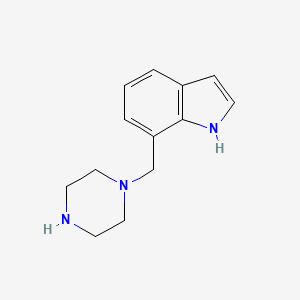
6-Bromo-7-chloro-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For example, 6-bromo-4-hydroxyquinoline can be chlorinated to yield 6-bromo-7-chloroquinoline-4-carboxylic acid .
Industrial Production Methods
Industrial production of 6-bromo-7-chloroquinoline-4-carboxylic acid may involve large-scale bromination and chlorination processes using appropriate catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
6-Bromo-7-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Coupling Products: Biaryl compounds.
科学研究应用
6-Bromo-7-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-bromo-7-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as DNA or proteins, to exert its biological effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the carboxylic acid group.
7-Chloroquinoline-4-carboxylic acid: Lacks the bromine atom.
6-Bromoquinoline-4-carboxylic acid: Lacks the chlorine atom.
Uniqueness
6-Bromo-7-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C10H5BrClNO2 |
|---|---|
分子量 |
286.51 g/mol |
IUPAC 名称 |
6-bromo-7-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
InChI 键 |
WLAOGRSWTBYAQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)






![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)




